5-[(FURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1,3,5-TRIAZINANE-2-THIONE
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Overview
Description
5-[(Furan-2-yl)methyl]-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a furan ring, a triazinane ring, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(furan-2-yl)methyl]-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione typically involves the reaction of furan-2-carboxaldehyde with appropriate amines and thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thione group, converting it into a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
- Oxidized derivatives of the furan ring.
- Reduced forms of the thione group.
- Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, the compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s properties are explored for applications in materials science, such as the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 5-[(furan-2-yl)methyl]-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- (E)-1-(Furan-2-yl)-prop-2-en-1-one derivatives
- (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran
Comparison: Compared to similar compounds, 5-[(furan-2-yl)methyl]-1-(prop-2-en-1-yl)-1,3,5-triazinane-2-thione is unique due to its combination of a furan ring, a triazinane ring, and a thione group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
5-(furan-2-ylmethyl)-1-prop-2-enyl-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-2-5-14-9-13(8-12-11(14)16)7-10-4-3-6-15-10/h2-4,6H,1,5,7-9H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSBTSJFGMLFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CN(CNC1=S)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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